Clopidogrel impurity C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel impurity C involves the preparation of the R-enantiomer of Clopidogrel. The synthetic route typically includes the following steps:
Formation of the thienopyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where the chlorophenyl group is introduced into the thienopyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the cyclization, substitution, and esterification reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the compound.
Quality Control: Ensuring the purity and quality of the final product through rigorous analytical testing.
Chemical Reactions Analysis
Types of Reactions
Clopidogrel impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidation and reduction derivatives, as well as substituted analogs of this compound .
Scientific Research Applications
Clopidogrel impurity C has several scientific research applications, including:
Analytical Method Development: Used as a reference standard in the development and validation of analytical methods for Clopidogrel.
Quality Control: Employed in the quality control testing of Clopidogrel formulations to ensure the absence of impurities.
Pharmacokinetic Studies: Used in studies to understand the pharmacokinetics and metabolism of Clopidogrel.
Toxicological Studies: Helps in assessing the safety and toxicity of Clopidogrel and its related compounds
Mechanism of Action
Clopidogrel impurity C, being a related compound of Clopidogrel, shares a similar mechanism of action. Clopidogrel is a prodrug that is metabolized to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet aggregation. This inhibition of platelet aggregation is crucial in preventing thrombotic events .
Properties
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWGGQPFAXNFI-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317036 | |
Record name | (R)-Clopidogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120202-69-9 | |
Record name | (R)-Clopidogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120202-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopidogrel, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Clopidogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPIDOGREL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295YY352H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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